molecular formula C18H17N3O B14619478 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 60375-33-9

6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14619478
CAS No.: 60375-33-9
M. Wt: 291.3 g/mol
InChI Key: UWSJZANMPRDIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a naphthalene ring, an ethylamino group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 4-(ethylamino)naphthalen-1-amine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one include:

  • 4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene dimethylammonium chloride
  • Bis [N-(4-{[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminium] [mono and bis (dodecanyl, branched)]- (sulfonatophenoxy) benzenesulfonate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethylamino group and the hydrazinylidene moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

60375-33-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-[[4-(ethylamino)naphthalen-1-yl]diazenyl]phenol

InChI

InChI=1S/C18H17N3O/c1-2-19-15-11-12-16(14-8-4-3-7-13(14)15)20-21-17-9-5-6-10-18(17)22/h3-12,19,22H,2H2,1H3

InChI Key

UWSJZANMPRDIGU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.